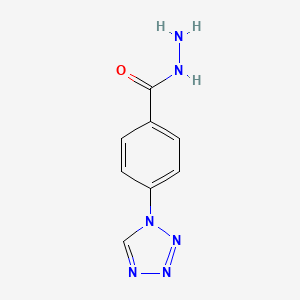![molecular formula C9H5ClN4 B1299427 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7](/img/structure/B1299427.png)
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazoloquinoxaline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring .Chemical Reactions Analysis
This compound and its derivatives have been found to exhibit various biological activities, which are believed to be related to their ability to interact with biological targets. For example, they have been reported to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential antidepressant activity . They have also been found to exhibit cytotoxic activities against various cancer cell lines .Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Affinity
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been explored for their therapeutic potential as antidepressants. A study by Sarges et al. (1990) found that certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibit significant activity in reducing immobility in Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressant agents. These compounds also show high affinity for adenosine A1 and A2 receptors, with variations in chemical structure influencing their receptor binding and selectivity (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial and Antifungal Properties
Badran, Abouzid, and Hussein (2003) synthesized derivatives such as 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines, finding that some possess potent antibacterial activity. This study highlights the potential of these compounds as antimicrobial agents, with specific derivatives showing promising results compared to standard antibacterial drugs (Badran, Abouzid, & Hussein, 2003).
Synthetic Methods and Structural Analysis
Kurasawa et al. (1993) explored the synthesis of derivatives involving enol type acyl cyanides, contributing to the understanding of the chemical structure and potential transformations of these compounds. Their work provides insights into the tautomeric character and synthesis pathways of related compounds (Kurasawa et al., 1993).
Anticonvulsant Applications
Wagle, Adhikari, and Kumari (2009) synthesized new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives. Some of these compounds exhibited promising anticonvulsant activities in vivo, indicating their potential in the development of antiepileptic drugs (Wagle, Adhikari, & Kumari, 2009).
Antiviral and Antimicrobial Activities
Henen et al. (2011) investigated [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antiviral and antimicrobial agents. The study reported that several of these compounds showed significant antibacterial, antifungal, and antiviral activities, suggesting their applicability in combating various infectious diseases (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
This compound interacts with its target, the A2B receptor, by binding to it . This binding antagonizes the receptor, which can lead to anticancer activity . The compound’s cytotoxic activity is proposed to be a result of this interaction .
Biochemical Pathways
The A2B receptor is expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Therefore, the antagonism of the A2B receptor by this compound can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .
properties
IUPAC Name |
4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAGSHTVZHFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360558 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62603-54-7 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)





![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
